4-Bromo-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a derivative of benzenesulfonyl chloride . It is a compound with the molecular formula C7H6BrClO3S .
Synthesis Analysis
This compound can be synthesized from 4-Bromoanisole . It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride consists of a benzene ring substituted with a bromo group, a methoxy group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C7H6BrClO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is 285.54 g/mol . It has a boiling point of 329.2±27.0 C at 760 mmHg . The compound has a topological polar surface area of 51.8 Ų .Scientific Research Applications
For instance, compounds like “4-Bromo-2-methoxybenzene-1-sulfonyl chloride” are often used in organic synthesis . They can act as intermediates in the synthesis of more complex molecules, potentially including pharmaceuticals or materials for advanced technologies .
Another similar compound, “5-Bromo-2-methoxybenzenesulfonyl chloride”, has been used in the preparation of the following 1-bromo-3-heteroarylbenzene derivatives :
These derivatives could have various applications in fields like medicinal chemistry, materials science, and more, depending on their specific properties and reactivity .
Also, these compounds can be involved in Electrophilic Aromatic Substitution reactions . This is a common reaction in organic chemistry where an atom, usually hydrogen, attached to an aromatic system, is replaced by an electrophile .
For instance, compounds like “4-Bromo-2-methoxybenzene-1-sulfonyl chloride” are often used in organic synthesis . They can act as intermediates in the synthesis of more complex molecules, potentially including pharmaceuticals or materials for advanced technologies .
Another similar compound, “5-Bromo-2-methoxybenzenesulfonyl chloride”, has been used in the preparation of the following 1-bromo-3-heteroarylbenzene derivatives :
These derivatives could have various applications in fields like medicinal chemistry, materials science, and more, depending on their specific properties and reactivity .
Also, these compounds can be involved in Electrophilic Aromatic Substitution reactions . This is a common reaction in organic chemistry where an atom, usually hydrogen, attached to an aromatic system, is replaced by an electrophile .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPCLNMOYHCXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595947 | |
Record name | 4-Bromo-2-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxybenzene-1-sulfonyl chloride | |
CAS RN |
145915-29-3 | |
Record name | 4-Bromo-2-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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